7-Bromo-N-methylquinolin-2-amine chemical structure and physicochemical properties
7-Bromo-N-methylquinolin-2-amine chemical structure and physicochemical properties
As the landscape of targeted therapeutics evolves, the demand for highly functionalized, structurally rigid building blocks has surged. 7-Bromo-N-methylquinolin-2-amine is a specialized heterocyclic intermediate that has become foundational in the synthesis of epigenetic modulators, most notably Protein Arginine N-Methyltransferase 5 (PRMT5) inhibitors[1].
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in modern drug development.
Physicochemical Profiling & Structural Dynamics
The utility of 7-Bromo-N-methylquinolin-2-amine stems from its dual-functionalized quinoline core. The nitrogen atom within the aromatic ring strongly withdraws electron density, activating the C2 position for nucleophilic substitution during its synthesis. Conversely, the bromine atom at the C7 position provides an ideal, stable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]. The secondary N-methylamine group serves as a critical hydrogen bond donor/acceptor, often essential for orienting the molecule within the binding pockets of target kinases or methyltransferases[1].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 7-Bromo-N-methylquinolin-2-amine[3] |
| CAS Number | 959992-71-3[3] |
| Molecular Formula | C10H9BrN2[3] |
| Molecular Weight | 237.10 g/mol [4] |
| Exact Mass [M+H]+ | m/z 237.00 / 239.00 (1:1 isotopic ratio) |
| SMILES String | CNC1=NC2=CC(Br)=CC=C2C=C1[4] |
| Pharmacophore Role | Rigid aromatic spacer, H-bond donor/acceptor, halogen-coupling vector |
Experimental Methodology: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 7-Bromo-N-methylquinolin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr) of 7-bromo-2-chloroquinoline with methylamine[2],[5].
Causality of Experimental Choices
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Substrate Activation: The intrinsic electron-withdrawing nature of the quinoline nitrogen highly activates the C2-chloride for nucleophilic attack. The C7-bromide remains inert under these conditions, ensuring high chemoselectivity[5].
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Thermodynamic Control & Containment: Methylamine is highly volatile (boiling point -6 °C). Overcoming the activation energy to form the intermediate Meisenheimer complex requires heating to 120 °C. Therefore, the reaction must be conducted in a sealed pressure tube to prevent reagent boil-off and maintain the necessary stoichiometric excess[5].
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Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of the methylamine nucleophile and driving the reaction equilibrium forward[5].
Step-by-Step Self-Validating Protocol
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Preparation: In a thick-walled glass pressure tube, dissolve 7-bromo-2-chloroquinoline (1.0 eq) in a polar aprotic solvent such as 1,4-dioxane[5].
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Reagent Addition: Add methylamine hydrochloride (1.5 eq) and DIPEA (2.5 eq) to the solution[5].
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Thermal Activation: Seal the tube securely with a Teflon cap. Submerge the vessel in a pre-heated oil bath at 120 °C and stir vigorously for 24–72 hours[5].
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In-Process Validation (Crucial): To ensure a self-validating workflow, monitor the reaction via LC-MS. The protocol is validated when the starting material's isotopic doublet at m/z 242/244 [M+H]+ is completely replaced by the product's mass signature at m/z 237/239[M+H]+. This distinct -5 Da mass shift definitively confirms the displacement of the chlorine atom by the methylamino group.
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Workup: Safety Stop: Allow the pressure tube to cool completely to room temperature before opening to prevent hazardous pressure release. Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove DIPEA hydrochloride salts.
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Purification: Dry the organic phase over anhydrous Na2SO4, filter, and purify via silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford the target compound in approximately 68% yield[6].
Fig 1. Workflow and mechanism for the SNAr synthesis of 7-Bromo-N-methylquinolin-2-amine.
Application in Epigenetic Drug Discovery
7-Bromo-N-methylquinolin-2-amine is a critical intermediate in the synthesis of PRMT5 inhibitors[1]. PRMT5 is a Type II enzyme responsible for the symmetric dimethylation of arginine residues on various substrates, including histones, Sm ribonucleoproteins, and p53[1]. Overexpression of PRMT5 is a known epigenetic driver of oncogenesis in both solid tumors (e.g., neuroblastoma, cervical cancer) and hematological malignancies[1].
In medicinal chemistry workflows, the 7-bromo position of this quinoline intermediate is frequently subjected to Mitsunobu reactions or transition-metal couplings to attach complex bicyclic cores (such as bicyclo[3.1.0]hexane derivatives)[7]. The resulting Active Pharmaceutical Ingredients (APIs) competitively inhibit PRMT5, thereby halting the hypermethylation pathways that drive tumor cell proliferation[1].
Fig 2. Logical relationship between the intermediate, PRMT5 inhibition, and oncogenesis.
Safety, Handling, and Regulatory Data
As an active heterocyclic amine, strict laboratory safety protocols must be adhered to. The compound is classified under the Globally Harmonized System (GHS) for multiple acute toxicity and irritation hazards[3].
Table 2: GHS Hazard Classifications[3]
| Hazard Class | Hazard Code | Description |
| Acute Toxicity 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation 2 | H315 | Causes skin irritation. |
| Eye Irritation 2A | H319 | Causes serious eye irritation. |
| STOT SE 3 | H336 | May cause drowsiness or dizziness. |
Handling Requirements: All manipulations must be performed inside a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of exposure, immediately flush the affected area with copious amounts of water and consult the full Safety Data Sheet (SDS).
References
1.[3] Title: 7-bromo-N-methylquinolin-2-amine — Chemical Substance Information Source: NextSDS Database URL: [Link]
3.[1] Title: WO2019116302A1 - Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors Source: Google Patents / WIPO URL:
4.[2] Title: EP 3724190 B1 (WO 2007/141473 A1) - Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors Source: European Patent Office / Googleapis URL:
6.[7] Title: Mitsunobu Reaction Protocols for PRMT5 Inhibitors Source: Purinergic Signalling (2015) via EP 3724190 B1 URL:
7.[5] Title: WO2022081739A1 - Mettl3 modulators (SNAr conditions for 7-bromo-2-chloroquinoline) Source: Google Patents / WIPO URL:
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